1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2,5-dichlorophenyl)-
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Overview
Description
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2,5-dichlorophenyl)- is a chemical compound known for its unique structure and properties It belongs to the class of pyrrole derivatives, which are characterized by a five-membered ring containing nitrogen
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2,5-dichlorophenyl)- typically involves the reaction of maleic anhydride with aniline derivatives. The process can be divided into two main stages: the formation of the amide acid and subsequent imidization. Industrial production methods often employ catalytic processes to enhance yield and purity by minimizing side reactions .
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2,5-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2,5-dichlorophenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, including antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2,5-dichlorophenyl)- can be compared with other similar compounds, such as:
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione: This compound has a similar structure but with a fluorine atom instead of a chlorine atom.
3,4-Dichloro-1-(2,3-dichlorophenyl)-1H-pyrrole-2,5-dione: This compound has an additional chlorine atom on the phenyl ring.
Properties
IUPAC Name |
3,4-dichloro-1-(2,5-dichlorophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl4NO2/c11-4-1-2-5(12)6(3-4)15-9(16)7(13)8(14)10(15)17/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJVGWHOMZWXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=O)C(=C(C2=O)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352030 |
Source
|
Record name | ST025605 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307534-13-0 |
Source
|
Record name | ST025605 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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